4-(4-Fluoro-2-nitrophenyl)thiomorpholine
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Overview
Description
4-(4-Fluoro-2-nitrophenyl)thiomorpholine is an organic compound with the molecular formula C10H11FN2O2S It is a thiomorpholine derivative, characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-nitrophenyl)thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-nitrophenyl)thiomorpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-(4-Amino-2-nitrophenyl)thiomorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-2-nitrophenyl)thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including antidiabetic and antimigraine drugs, kinase inhibitors, and reverse transcriptase inhibitors.
Antibiotic and Antifungal Research: The compound has been explored for its potential as an antibiotic, antifungal, and antimycobacterial agent.
Chemical Biology: It serves as a building block in the synthesis of complex molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-nitrophenyl)thiomorpholine depends on its specific application. For instance, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity towards molecular targets. The thiomorpholine ring can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)thiomorpholine: Similar in structure but with different positional isomers of the fluorine and nitro groups.
4-(4-Nitrophenyl)thiomorpholine: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
4-(2-Fluoro-4-nitrophenyl)morpholine: Contains a morpholine ring instead of a thiomorpholine ring, leading to differences in lipophilicity and metabolic stability.
Uniqueness
4-(4-Fluoro-2-nitrophenyl)thiomorpholine is unique due to the combination of the fluorine and nitro groups on the phenyl ring, along with the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-fluoro-2-nitrophenyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLCXLJXJRGNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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